![molecular formula C9H16S B13328332 6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol](/img/structure/B13328332.png)
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol is a bicyclic thiol compound with a unique structure characterized by a bicyclo[3.1.1]heptane framework. This compound is known for its distinctive sulfur-containing functional group, which imparts specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 6,6-Dimethylbicyclo[3.1.1]heptane-2-one.
Reduction: The ketone group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Thiol Formation: The alcohol is then converted to a thiol using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Addition: The compound can undergo addition reactions with electrophiles, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Substitution: Alkyl halides, acyl chlorides
Addition: Electrophiles such as halogens or acids
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Substitution: Alkylated or acylated derivatives
Addition: Halogenated or acid-functionalized products
科学研究应用
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol involves its thiol group, which can interact with various molecular targets:
Molecular Targets: Enzymes, proteins, and other biomolecules containing reactive sites.
Pathways Involved: The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity and function. It can also participate in redox reactions, influencing cellular oxidative stress levels.
相似化合物的比较
Similar Compounds
6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol: A related compound with a hydroxyl group instead of a thiol group.
6,6-Dimethylbicyclo[3.1.1]heptane-2-methylene: A compound with a methylene group at the same position.
Uniqueness
6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol is unique due to its sulfur-containing thiol group, which imparts distinct reactivity and chemical properties compared to its analogs with hydroxyl or methylene groups. This uniqueness makes it valuable in specific chemical and biological applications.
属性
分子式 |
C9H16S |
|---|---|
分子量 |
156.29 g/mol |
IUPAC 名称 |
6,6-dimethylbicyclo[3.1.1]heptane-2-thiol |
InChI |
InChI=1S/C9H16S/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8,10H,3-5H2,1-2H3 |
InChI 键 |
SJLKSBYXTNIRCG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C1C2)S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


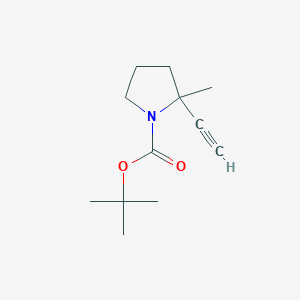
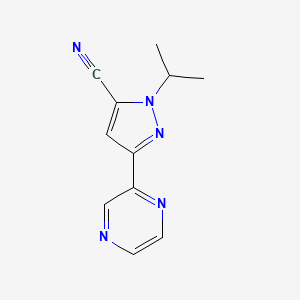
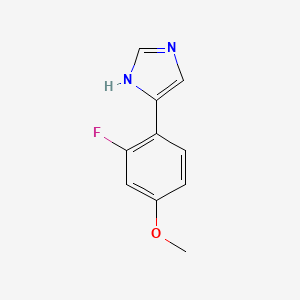
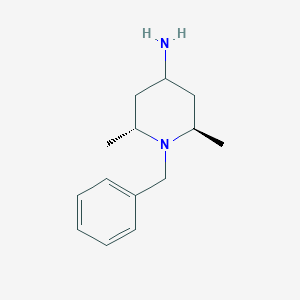
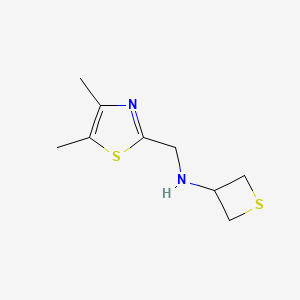
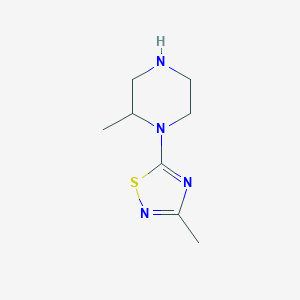
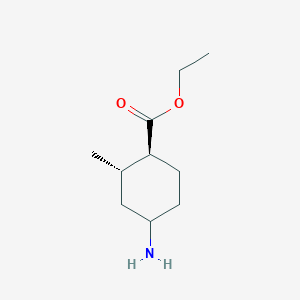
![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)

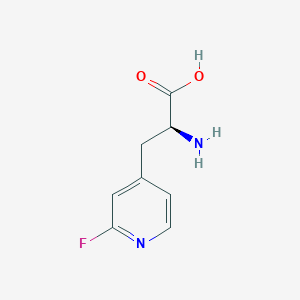
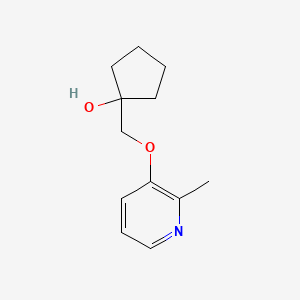
![3-(tert-Butoxycarbonyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c][1,8]naphthyridine-6-carboxylic acid](/img/structure/B13328304.png)
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
![6-Bromo-2-(methylsulfanyl)-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13328308.png)
